7-Methoxy-3,7-dimethyloctan-2-ol
Overview
Description
7-Methoxy-3,7-dimethyl-2-octanol is a clear, almost colorless liquid with a sandalwood odor, which has a floral, woody note . It is not known to have been found in nature .
Synthesis Analysis
7-Methoxy-3,7-dimethyl-2-octanol is prepared by hydrochlorination of dihydromyrcene, methoxylation of the resulting 2-chloro-2,6-dimethyl-7-octene, and epoxidation . The alcohol is obtained by hydrogenation of the epoxide in the presence of Raney nickel and triethylamine .Molecular Structure Analysis
The molecular formula of 7-Methoxy-3,7-dimethyl-2-octanol is C11H24O2 . Its average mass is 188.307 Da and its monoisotopic mass is 188.177628 Da .Physical And Chemical Properties Analysis
7-Methoxy-3,7-dimethyl-2-octanol has a boiling point of approximately 263.33°C and a density of approximately 0.9217 . Its refractive index is estimated to be 1.4260 . It has a sweet sandalwood, soapy, floral, and woody odor .Scientific Research Applications
Chemical Synthesis and Reactions
- Condensation Reactions : A study by Moorhoff (1998) details the condensation of 7-methoxy-3,7-dimethyloctanal with other compounds, showcasing its utility in complex chemical syntheses (Moorhoff, 1998).
- Substitution Reactions : Man, Hook, and Harper (2005) investigated the substitution reactions involving derivatives of 3,7-dimethyloctane, including 7-methoxy-3,7-dimethyloctan-2-ol, in various solvent mixtures (Man, Hook, & Harper, 2005).
Catalysis and Hydrogenation
- Hydrogenation Studies : Zhdankina et al. (1987) explored the catalytic hydrogenation of compounds related to 7-methoxy-3,7-dimethyloctan-2-ol, indicating its potential in industrial chemical processes (Zhdankina et al., 1987).
- Selective Hydrogenation : Matveeva, Sul'man, and Ankudinova (2005) discussed the selective hydrogenation of 3,7-dimethyloctaen-6-yn-1-ol-3, a process related to the chemical structure of 7-methoxy-3,7-dimethyloctan-2-ol (Matveeva, Sul'man, & Ankudinova, 2005).
Enantioselective Synthesis
- Enzymatic Acylation : Gamalevich and Serebryakov (1997) reported on the enantioselective acylation of structurally varied alcohols, including 7-methoxy-3,7-dimethyloctan-1-ol, in anhydrous aprotic media (Gamalevich & Serebryakov, 1997).
Fragrance and Aromatic Studies
- Fragrance Material Review : A comprehensive review by Mcginty, Scognamiglio, Letizia, and Api (2010) evaluated 3,7-dimethyl-7-methoxyoctan-2-ol as a fragrance ingredient, underscoring its significance in the fragrance industry (Mcginty et al., 2010).
Biomedical Research
- Odorant-Binding Studies : Pevsner, Hou, Snowman, and Snyder (1990) characterized the binding properties of 3,7-dimethyloctan-1-ol, including its derivatives, with odorant-binding proteins, suggesting potential biomedical applications (Pevsner et al., 1990).
Safety And Hazards
properties
IUPAC Name |
7-methoxy-3,7-dimethyloctan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-9(10(2)12)7-6-8-11(3,4)13-5/h9-10,12H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVRYPHKSDHLTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)OC)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052090 | |
Record name | 7-Methoxy-3,7-dimethyloctan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3,7-dimethyloctan-2-ol | |
CAS RN |
41890-92-0 | |
Record name | 3,7-Dimethyl-7-methoxy-2-octanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41890-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxytrimethylheptanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041890920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Octanol, 7-methoxy-3,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7-Methoxy-3,7-dimethyloctan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-3,7-dimethyloctan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOXYTRIMETHYLHEPTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5M2LIP7IL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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